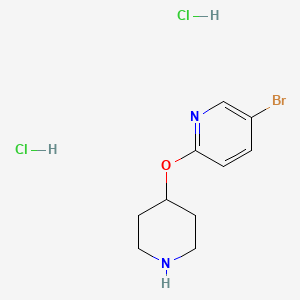

5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

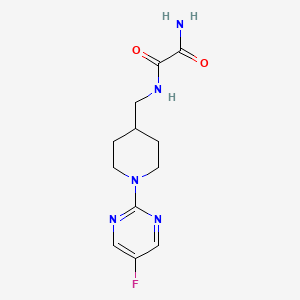

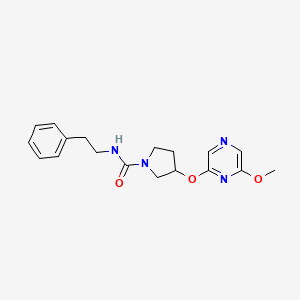

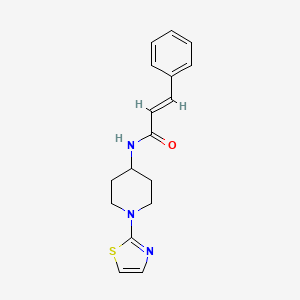

The compound "5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride" is a chemical entity that has been referenced in the context of various synthetic procedures and as a part of the structure of more complex molecules. It is related to a family of compounds that have been studied for their potential as enzyme inhibitors, specifically tyrosyl-tRNA synthetase inhibitors, which are important in the synthesis of proteins . Additionally, derivatives of this compound have been explored for their potential as deoxycytidine kinase (dCK) inhibitors, which are significant in the field of cancer research due to their role in nucleoside metabolism .

Synthesis Analysis

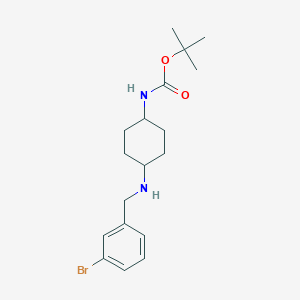

The synthesis of related bromo-imidazo[4,5-b]pyridine derivatives involves a systematic approach that includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Another synthesis pathway for a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, involves a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine, which upon deprotection yields the final product in dihydrochloride form . These methods highlight the versatility and practicality of synthesizing complex molecules that include the piperidin-4-yloxy moiety.

Molecular Structure Analysis

The molecular structures of some synthesized compounds, including those with the bromo-imidazo[4,5-b]pyridine core, have been confirmed using monocrystalline X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out to further understand the electronic properties of these molecules . The molecular docking studies suggest that these compounds can effectively bind to the active site of the target enzyme, with one compound showing a significant binding affinity .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes bromocyclization, reduction, and ring expansion-oxidation protocols . For instance, 3,3-dialkyl-5-(bromomethyl)-1-pyrrolinium bromides can be reduced to 2-(bromomethyl)pyrrolidines and subsequently transformed into piperidin-3-ones . These reactions demonstrate the potential for structural modifications and the creation of novel compounds with significant biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride" are not detailed in the provided papers, the related compounds synthesized and characterized in these studies exhibit properties that are indicative of their potential as pharmaceutical agents. The characterization techniques such as NMR spectroscopy, X-ray crystallography, and molecular docking provide insights into the stability, purity, and biological relevance of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Deoxycytidine Kinase Inhibitors

5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride has been utilized in the synthesis of key intermediates for potent deoxycytidine kinase (dCK) inhibitors. This process offers an economical alternative in the preparation of such inhibitors, which are important in medicinal chemistry (Zhang et al., 2009).

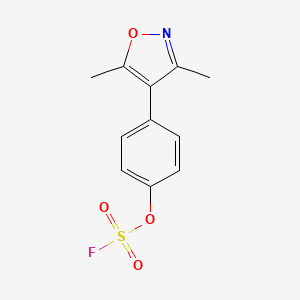

Rearrangement Studies in Isoxazoles

Research on the rearrangement of isoxazolo[2,3-a]-pyridinium salts into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones involved derivatives of 5-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride. This study provided insights into the reaction mechanisms and structural transformations in organic chemistry (Good et al., 1972).

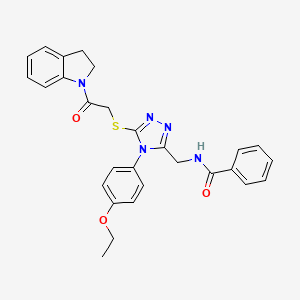

Biological Activity Evaluation

The compound has been included in studies evaluating the biological activity of various derivatives. For instance, its role in fungicidal and antiviral activities against tobacco mosaic virus highlights its potential in pharmaceutical research (Li et al., 2015).

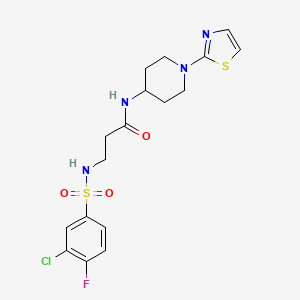

Vasodilation Property Research

Studies involving the synthesis of new 3-pyridinecarboxylates, including derivatives of 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride, have been conducted to explore their potential vasodilation properties. This research is significant in the development of cardiovascular drugs (Girgis et al., 2008).

Safety and Hazards

This compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Target of Action

The primary targets of 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride are currently unknown . This compound is a versatile chemical used in diverse scientific research

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride . These factors can include the pH of the environment, the presence of other compounds, temperature, and more.

Eigenschaften

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKKIFHSYNJPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrCl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B3014076.png)

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)

![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)